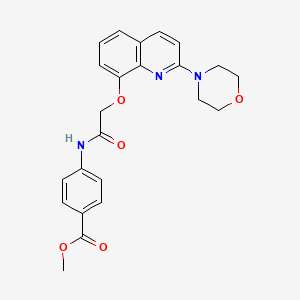

Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate

説明

Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate is a synthetic organic compound characterized by a benzoate ester core modified with a morpholinoquinoline-linked acetamido substituent. The morpholino group may enhance solubility and bioavailability, while the quinoline moiety is often associated with intercalation or receptor-binding activity .

特性

IUPAC Name |

methyl 4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-29-23(28)17-5-8-18(9-6-17)24-21(27)15-31-19-4-2-3-16-7-10-20(25-22(16)19)26-11-13-30-14-12-26/h2-10H,11-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSNLXJMNWHQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a morpholine moiety.

Acetylation and Esterification: The final steps involve the acetylation of the quinoline-morpholine intermediate with acetic anhydride, followed by esterification with methyl 4-aminobenzoate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, potentially converting the quinoline ring to a dihydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

科学的研究の応用

Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism by which Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the morpholine ring may enhance binding affinity to specific proteins. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

類似化合物との比較

Table 1: Key Structural Features and Uses of Methyl Benzoate Derivatives

Mechanistic and Performance Insights

- The acetamido linkage may improve systemic translocation in plants compared to propanoate esters like diclofop-methyl .

- Tribenuron-methyl: Acts via acetolactate synthase (ALS) inhibition, disrupting branched-chain amino acid synthesis. Its sulfonylurea group ensures selectivity for broadleaf weeds .

- Haloxyfop-methyl: Aryloxyphenoxypropanoate (FOP) herbicide inhibiting acetyl-CoA carboxylase (ACCase), critical for lipid synthesis in grasses. The trifluoromethylpyridinyl group enhances potency against resistant weeds .

- Imazamethabenz-methyl: Targets ALS but incorporates an imidazolinone group, providing residual soil activity against monocot weeds .

Physicochemical and Bioactivity Differences

- Solubility: The morpholino group in the target compound likely increases water solubility compared to halogenated analogs like diclofop-methyl, which rely on lipophilicity for membrane penetration.

- Metabolic Stability: The quinoline moiety may confer resistance to oxidative degradation, contrasting with pyriminobac-methyl’s methoxyimino group, which is prone to photodegradation .

生物活性

Methyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a morpholino group with a quinoline moiety, which may contribute to its pharmacological properties. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzoate core linked to an acetamido group and a morpholinoquinoline derivative, suggesting potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed based on preliminary studies:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways relevant to disease states.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing neurological functions and offering therapeutic avenues for psychiatric disorders.

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties, which could make it a candidate for developing new antibiotics.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

Cytotoxicity Assay

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound has a moderate cytotoxic effect, with IC50 values ranging from 10 to 25 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Case Studies

- Case Study on Cancer Treatment : A recent study investigated the effects of this compound on breast cancer cells (MCF-7). The results showed that treatment with this compound led to apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.

- Neuropharmacological Effects : Another study explored the neuropharmacological properties of the compound in animal models. It was found to exhibit anxiolytic effects comparable to standard anxiolytics, suggesting its potential use in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。